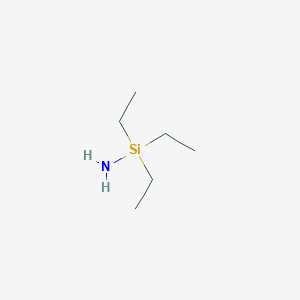![molecular formula C12H11ClFN3 B14745708 4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine CAS No. 1692-01-9](/img/structure/B14745708.png)
4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine is a pyrimidine derivative known for its potential applications in various scientific fields. Pyrimidine derivatives are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are widely studied due to their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine typically involves the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine with 4-fluorophenethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine . The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, some pyrimidine derivatives are known to inhibit enzymes like Aurora kinase A, which plays a crucial role in cell division and cancer progression . The compound may also interact with other cellular targets, leading to the modulation of various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diphenylpyrimidin-2-amine Derivatives: These compounds show similar biological activities, including anticancer properties.
4-Chloro-6-ethyl-5-fluoropyrimidine: This compound is used as a building block in the synthesis of bio-active compounds.
4-Fluorophenethylamine: This compound is used in the synthesis of various pyrimidine derivatives.
Uniqueness
4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chloro group, a fluorophenyl group, and a pyrimidine ring makes it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
1692-01-9 |
|---|---|
Formule moléculaire |
C12H11ClFN3 |
Poids moléculaire |
251.69 g/mol |
Nom IUPAC |
4-chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H11ClFN3/c13-11-7-10(16-12(15)17-11)6-3-8-1-4-9(14)5-2-8/h1-2,4-5,7H,3,6H2,(H2,15,16,17) |
Clé InChI |
PCETZDDUVDSLAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC2=CC(=NC(=N2)N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


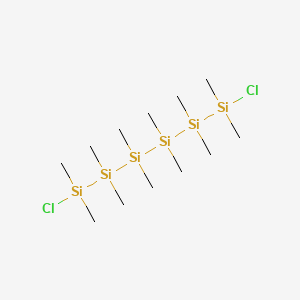

![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)

![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)
![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
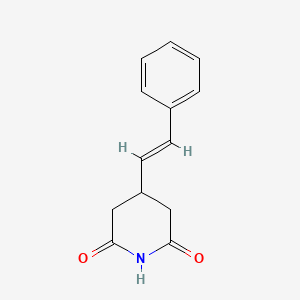
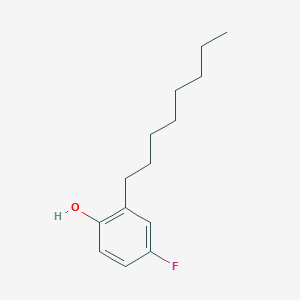
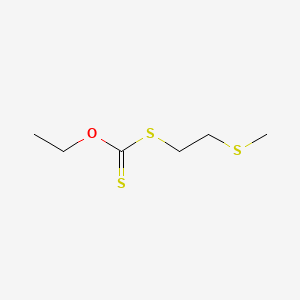
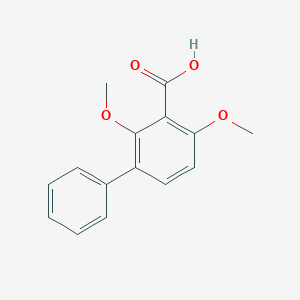
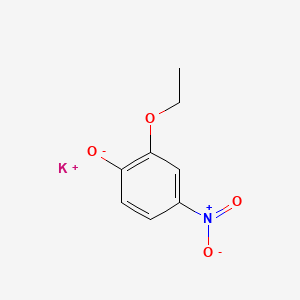
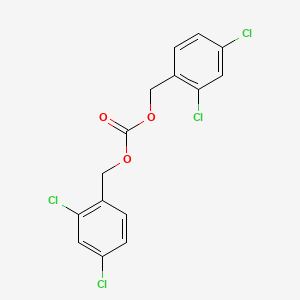
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
